molecular formula C18H16ClN3OS B1226186 [4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone

[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone

Cat. No. B1226186
M. Wt: 357.9 g/mol
InChI Key: VDOKGDMLRMELRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(7-chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone is a member of piperazines and a member of pyridines.

Scientific Research Applications

Antiproliferative Applications

4-(7-Chloro-4-quinolinyl)-1-piperazinyl-thiophen-2-ylmethanone and its derivatives have been studied for their antiproliferative properties. In particular, derivatives like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline have shown considerable growth inhibition of human cancer cell lines, indicating potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).

Analgesic Activities

Though not directly related to 4-(7-Chloro-4-quinolinyl)-1-piperazinyl-thiophen-2-ylmethanone, its structural analogs have been examined for analgesic properties. For instance, compounds like antrafenine, which possess similar structural features, have shown marked analgesic activity and excellent tolerance in pharmacological studies (Manoury et al., 1979).

Hypoxic-Cytotoxic Agents

Derivatives of 4-(7-Chloro-4-quinolinyl)-1-piperazinyl-thiophen-2-ylmethanone have been synthesized and evaluated as hypoxic-cytotoxic agents. Piperazine derivatives, including those with a 7-chloro-3-(4-methylpiperazin-1-yl) structure, have shown significant potency, indicating potential in cancer treatment (Ortega et al., 2000).

Binding with Human Serum Albumin

Novel dispiro piperazinyl-quinolinyl-thioxothiazolidin-2, 4-dione derivatives, structurally similar to 4-(7-Chloro-4-quinolinyl)-1-piperazinyl-thiophen-2-ylmethanone, have been studied for their binding ability with human serum albumin (HSA). This suggests potential applications in drug delivery and interaction studies (Murugesan et al., 2017).

Antibacterial Activity

N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones, with a structure similar to 4-(7-Chloro-4-quinolinyl)-1-piperazinyl-thiophen-2-ylmethanone, have shown promising antibacterial activity. These compounds, especially ciprofloxacin analogs, have exhibited high inhibition against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Letafat et al., 2007).

properties

Product Name

[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C18H16ClN3OS/c19-13-3-4-14-15(12-13)20-6-5-16(14)21-7-9-22(10-8-21)18(23)17-2-1-11-24-17/h1-6,11-12H,7-10H2

InChI Key

VDOKGDMLRMELRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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